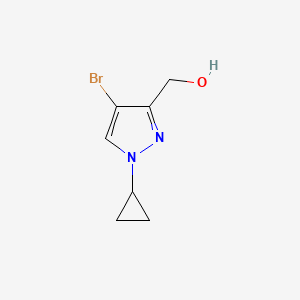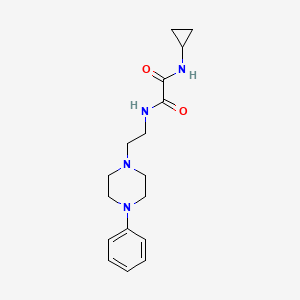
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide, also known as Furanone, is a bioactive compound that has been widely studied for its potential applications in various fields of science. Furanone has been found to have significant biological activities, including antimicrobial, antifungal, and antitumor properties.
作用机制
The mechanism of action of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is not fully understood, but it is believed to act by disrupting bacterial and fungal cell membranes, leading to cell death. (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has also been shown to inhibit quorum sensing, a process by which bacteria communicate and coordinate their behavior, which can lead to the formation of biofilms. In cancer cells, (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide induces apoptosis by activating caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have low cytotoxicity in human cells and does not affect cell viability at concentrations below 100 μM. (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum antimicrobial and antifungal activity. However, (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has some limitations, including its limited solubility in water and its potential instability under certain conditions, which can affect its biological activity.
未来方向
There are several future directions for the study of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide. One area of research is the development of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide-based compounds with improved solubility and stability for use in medical devices and as therapeutic agents. Another area of research is the investigation of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide's potential as a quorum sensing inhibitor in agriculture to prevent the formation of biofilms in crops. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide and its potential applications in various fields of science.
合成方法
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide can be synthesized through a simple one-pot reaction using commercially available starting materials. The synthesis involves the condensation of 3-(2-oxopyrrolidin-1-yl)benzoic acid with furan-3-ylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide as a yellow solid with a high yield of up to 80%.
科学研究应用
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has been extensively studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Candida albicans. (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has also been found to have antitumor properties by inducing apoptosis in cancer cells. In addition, (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has been studied for its potential application as a biofilm inhibitor in medical devices, as biofilms can lead to infections and complications in patients.
属性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(7-6-13-8-10-22-12-13)18-14-3-1-4-15(11-14)19-9-2-5-17(19)21/h1,3-4,6-8,10-12H,2,5,9H2,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCBKDMIVYVUCN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


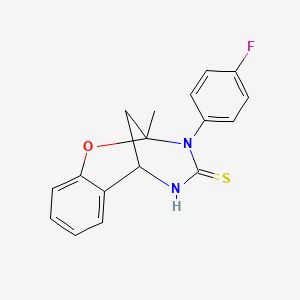
![N1-butyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2571520.png)
![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)
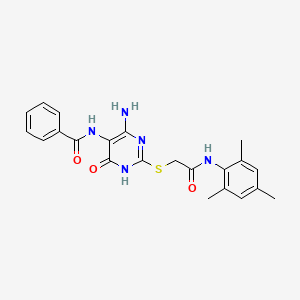
![1-((2-amino-2-oxoethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2571524.png)
![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)
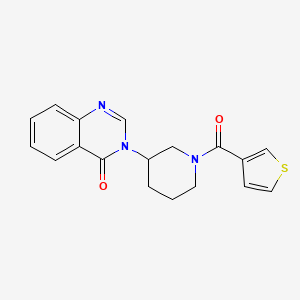
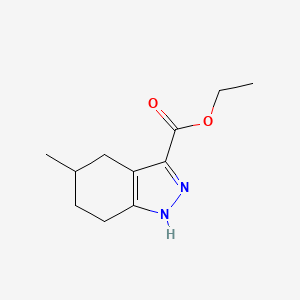
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)
